2-(4-Cyanophenyl)acetamide

Vue d'ensemble

Description

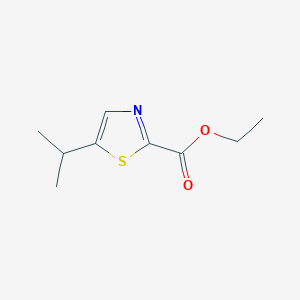

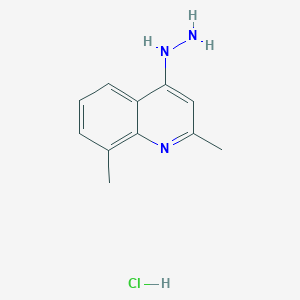

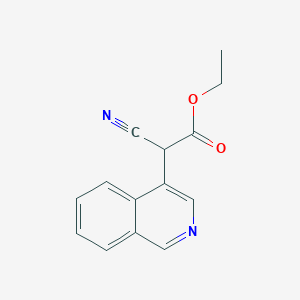

“2-(4-Cyanophenyl)acetamide” is a chemical compound with the molecular formula C9H8N2O and a molecular weight of 160.17 . It is also known as “4-cyanophenylacetic acid” and is considered one of the most important precursors for heterocyclic synthesis .

Synthesis Analysis

The synthesis of “this compound” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For example, under a nitrogen atmosphere, (4-cyanophenyl) acetic acid (500 mg) in chloroform (6.0 mL) solution, is cooled in an ice bath, and oxalyl chloride (620 mg) and N,N-dimethylformamide (1 drop) are added. The mixture is stirred at room temperature for 1 hour. The reaction mixture is concentrated under reduced pressure. The residue of tetrahydrofuran (7.0 mL) is cooled in an ice bath to a suspension, and 28% aqueous ammonia (3.00 mL) is added. The mixture is stirred at room temperature for 1 hour .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C9H7ClN2O/c10-5-9(13)12-8-3-1-7(6-11)2-4-8/h1-4H,5H2,(H,12,13) .Chemical Reactions Analysis

“this compound” is utilized extensively as a reactant where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

The physical form of “this compound” is solid . More detailed physical and chemical properties are not available in the current literature.Applications De Recherche Scientifique

Synthesis and Reactions as a Building Block

2-(4-Cyanophenyl)acetamide, or similar compounds, have been used as key synthons in the synthesis of polyfunctionalized heterocyclic compounds. Gouda (2014) in "Synthetic Communications" discusses the synthesis and reactions of 2-cyano-N-(4-sulfamoylphenyl) acetamide, demonstrating its utility in creating a range of heterocyclic compounds (Gouda, 2014).

Synthesis of Novel Chemical Classes for Biological Evaluation

Research by Fayed et al. (2021) in "Bioorganic Chemistry" showcases the synthesis of new classes of 2(1H)-pyridone molecules using 2-cyano-N-(4-hydroxyphenyl)acetamide. These compounds, examined for anti-inflammatory, ulcerogenic, and antipyretic characteristics, displayed promising results in both in-vitro and in-vivo studies (Fayed et al., 2021).

Novel Compounds Synthesis for Antimicrobial Evaluation

The synthesis of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides has been explored, using 3-fluoro-4-cyanophenol as a primary compound, as reported by Yang Man-li (2008) in "Applied Chemical Industry." These novel compounds were characterized for potential applications, including antimicrobial properties (Yang Man-li, 2008).

Application in Medicinal Chemistry

Research in the "New Journal of Chemistry" by Sultana et al. (2016) highlights the synthesis of Zn(II) complexes derived from different aryl acetamides, including compounds similar to this compound. These complexes showed potential as enzyme inhibitors and for anticancer and antileishmanial applications (Sultana et al., 2016).

Role in Anticancer, Anti-Inflammatory, and Analgesic Activities

The study by Rani et al. (2014) in "BioMed Research International" discusses the development of new chemical entities, such as 2-(substituted phenoxy) acetamide derivatives, for potential anticancer, anti-inflammatory, and analgesic activities. This research underscores the broad scope of applications for compounds structurally related to this compound (Rani et al., 2014).

Safety and Hazards

While specific safety and hazard information for “2-(4-Cyanophenyl)acetamide” is not available, general precautions for handling similar chemicals include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and storing in a well-ventilated place .

Orientations Futures

“2-(4-Cyanophenyl)acetamide” and its derivatives are considered privileged structures and are extensively used in the synthesis of various organic heterocycles. They have the potential to evolve into better chemotherapeutic agents . Future research may focus on designing new derivatives of “this compound” that could enhance the quality of life .

Propriétés

IUPAC Name |

2-(4-cyanophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNFOCWICHLLEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(hydrazinecarbonyl)ethyl]methanesulfonamide](/img/structure/B3364624.png)

![tert-Butyl 3-formyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B3364664.png)

![2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B3364705.png)